REACTION_CXSMILES
|
[CH2:1]([CH:6]([CH:14](OCC)OCC)[CH:7](OCC)OCC)[CH2:2][CH2:3][CH2:4][CH3:5].S(O)(O)(=O)=O.[NH2:26][NH2:27].[OH-].[Na+]>Cl>[CH2:1]([C:6]1[CH:14]=[N:26][NH:27][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)C(C(OCC)OCC)C(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
4-Pentylpyrazole (4-PeP) was prepared
|
Type
|
CUSTOM
|
Details
|
at 40°-45° C
|
Type
|
TEMPERATURE
|
Details
|
After the mixture cooled
|
Type
|
EXTRACTION
|
Details
|
the mixture thoroughly extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying the ether solution over MgSO4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |